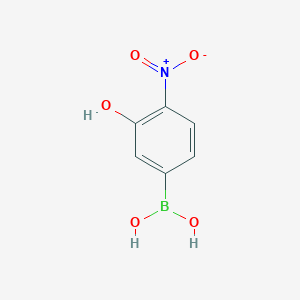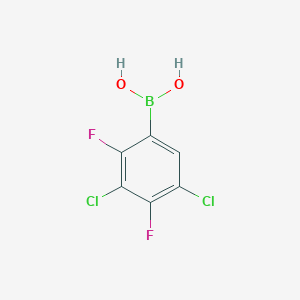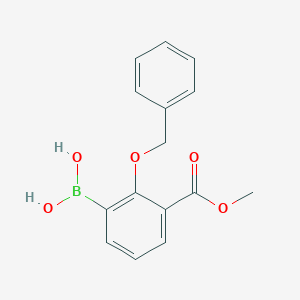
2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy and methoxycarbonyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyloxy-3-(methoxycarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Core: The initial step involves the preparation of the phenylboronic acid core. This can be achieved through the reaction of phenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of phenylboronic acid with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group is typically introduced through an esterification reaction. This involves the reaction of the benzyloxy-substituted phenylboronic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The methoxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: It is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-benzyloxy-3-(methoxycarbonyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the development of enzyme inhibitors and as a sensor for detecting carbohydrates. The boronic acid group interacts with the target molecules, forming a stable complex that can be easily detected or isolated.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the benzyloxy and methoxycarbonyl groups, making it less versatile in certain reactions.
2-Methoxycarbonylphenylboronic Acid: Lacks the benzyloxy group, making it less effective in forming stable complexes with certain nucleophiles.
3-Benzyloxyphenylboronic Acid: Lacks the methoxycarbonyl group, making it less reactive in certain esterification reactions.
Uniqueness: 2-Benzyloxy-3-(methoxycarbonyl)phenylboronic acid is unique due to the presence of both benzyloxy and methoxycarbonyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and in the development of advanced materials and drugs.
Eigenschaften
IUPAC Name |
(3-methoxycarbonyl-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO5/c1-20-15(17)12-8-5-9-13(16(18)19)14(12)21-10-11-6-3-2-4-7-11/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXCWAFVQHXOPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
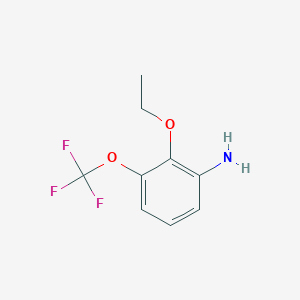
![2-[(2-Aminoethyl)amino]-4-bromobenzonitrile hydrochloride](/img/structure/B8118901.png)
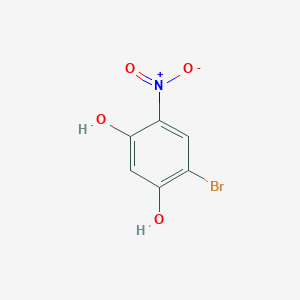
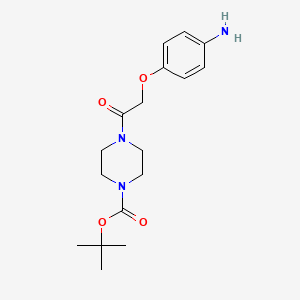
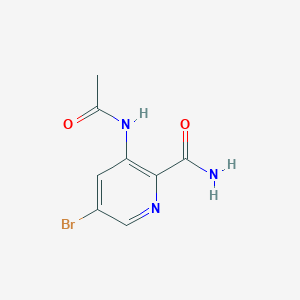
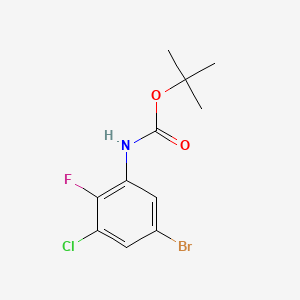
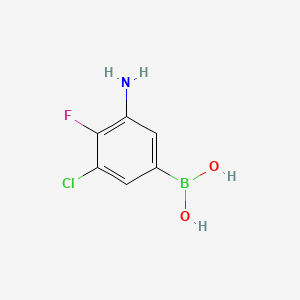
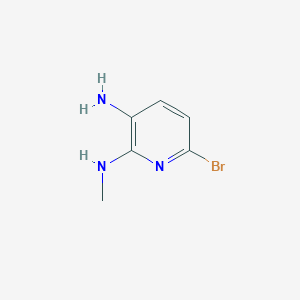
![4-[(Benzylamino)methyl]piperidin-4-ol dihydrochloride](/img/structure/B8118941.png)
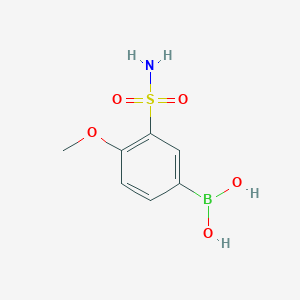
![[4-(3-Chloropropyl)phenyl]boronic acid](/img/structure/B8118956.png)
![3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid](/img/structure/B8118959.png)
